The synthesis of CD3254 and its analogs has been extensively studied. [, , , ] A common approach involves the use of Horner-Wadsworth-Emmons reactions or Wittig reactions to construct the α,β-unsaturated carboxylic acid moiety. [] The tetralin or isochroman ring systems, characteristic of CD3254 and its analogs, can be synthesized via various methods, including Friedel-Crafts alkylation or Diels-Alder reactions. [, , ]
Further details on specific synthetic routes and optimization strategies for CD3254 and its analogs can be found in the cited research articles. [, , , ]
CD3254 consists of a tetralin ring system linked to a phenol ring by a single bond. [] An acrylic acid moiety is attached to the phenol ring at the para position relative to the hydroxyl group. [] The tetralin ring is substituted with five methyl groups, contributing to the molecule's hydrophobicity. []
Detailed structural analysis, including X-ray crystallography studies, has provided insights into the binding mode of CD3254 with RXR. [] These studies revealed crucial interactions between specific functional groups of CD3254 and amino acid residues within the ligand-binding pocket of RXR. []
CD3254 has emerged as a key player in research on chemical reprogramming, a revolutionary approach to inducing pluripotency in somatic cells without genetic manipulation. [, ] Studies have demonstrated that CD3254, by activating the RXRα pathway, significantly enhances the efficiency of chemical reprogramming. [, ]
Research indicates that CD3254 can modulate the expression of aldehyde oxidase 1 (AOX1), an enzyme involved in drug metabolism. []
While bexarotene, another RXR agonist, is FDA-approved for treating cutaneous T-cell lymphoma (CTCL), CD3254 and its analogs have been explored for their potential as anti-cancer agents. [, ]
Given the involvement of RXRs in regulating lipid and glucose metabolism, CD3254 and other rexinoids are being investigated for their potential in treating metabolic disorders such as diabetes and obesity. []
CD3254 exerts its biological effects by acting as an agonist of RXRs. [, , ] Upon binding to RXR, CD3254 induces a conformational change in the receptor, promoting its dimerization with other nuclear receptors, such as the retinoic acid receptor (RAR) or the peroxisome proliferator-activated receptor (PPAR). [, ] These heterodimers then bind to specific DNA sequences known as retinoid X response elements (RXREs), located in the promoter regions of target genes. [, ] This binding modulates the transcription of these target genes, ultimately leading to the observed biological effects. [, ]
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3